molecular formula C10H6ClF3N2O B12826735 4-Chloro-6-(trifluoromethoxy)quinolin-3-amine

4-Chloro-6-(trifluoromethoxy)quinolin-3-amine

Cat. No.: B12826735
M. Wt: 262.61 g/mol
InChI Key: WTEPORVCSGJJRN-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethoxy)quinolin-3-amine is an organic compound belonging to the class of aminoquinolines This compound is characterized by the presence of a quinoline ring system substituted with a chloro group at the 4-position, a trifluoromethoxy group at the 6-position, and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethoxy)quinolin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzyl alcohols with 4-hydrocoumarins in the presence of acetic acid as a solvent and oxygen as an oxidant .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is often preferred for industrial synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethoxy)quinolin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The amino group at the 3-position can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Boron Reagents: Employed in the transmetalation step of the Suzuki–Miyaura coupling.

    Acetic Acid and Oxygen: Used in the Friedländer synthesis as solvent and oxidant, respectively.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Chloro-6-(trifluoromethoxy)quinolin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethoxy)quinolin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain receptors and enzymes, leading to its therapeutic effects. The compound may act by binding to the active sites of these targets, thereby inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(trifluoromethoxy)quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C10H6ClF3N2O

Molecular Weight

262.61 g/mol

IUPAC Name

4-chloro-6-(trifluoromethoxy)quinolin-3-amine

InChI

InChI=1S/C10H6ClF3N2O/c11-9-6-3-5(17-10(12,13)14)1-2-8(6)16-4-7(9)15/h1-4H,15H2

InChI Key

WTEPORVCSGJJRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)N

Origin of Product

United States

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